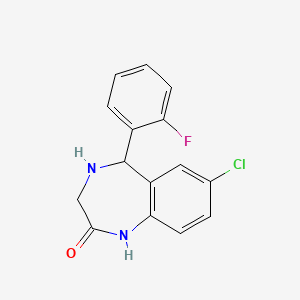

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is also known as Midazolam Impurity E . It has a molecular formula of C16 H15 Cl F N3 and a molecular weight of 303.76 . It is an intermediate in the synthesis of Midazolam , a medication used for anesthesia, procedural sedation, trouble sleeping, and severe agitation .

Synthesis Analysis

Midazolam and its analogues have been synthesized using isocyanide reagents . The synthesis involves the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions, leading to the formation of imidazobenzodiazepine . Another process includes reacting 2-aminomethyl-7-chloro-2,3-dihydro-5-(2-fluorophenyl)-1H-1,4-bezodiazepine with triethylorthoacetate in ethanol and in the presence of p-toluenesulfonic acid .Molecular Structure Analysis

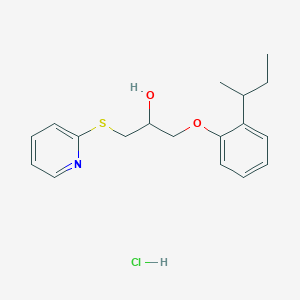

The molecular structure of this compound can be represented by the SMILES notation: NCC1CN=C(c2ccccc2F)c3cc(Cl)ccc3N1 . This compound has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Chemical Reactions Analysis

The compound is involved in the synthesis of midazolam and its analogues . It is also a metabolite of other prescription benzodiazepines .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 443.9±45.0 °C at 760 mmHg, and a flash point of 222.3±28.7 °C . It has a molar refractivity of 81.1±0.5 cm^3, a polar surface area of 50 Å^2, and a molar volume of 223.1±7.0 cm^3 .Scientific Research Applications

- Benzodiazepines, including this compound, exhibit anxiolytic (anti-anxiety) and sedative effects. Researchers explore their potential for managing anxiety disorders, insomnia, and stress-related conditions .

- Benzodiazepines have anticonvulsant properties, making them useful in treating epilepsy and other seizure disorders. This compound’s structure may contribute to its efficacy in controlling seizures .

- The central nervous system (CNS) effects of benzodiazepines are well-documented. Researchers study their impact on neurotransmission, receptor binding, and modulation of neuronal activity. This compound could serve as a lead for developing CNS drugs .

- Researchers have explored improved synthetic methods for benzodiazepines, including this compound. Scalable and efficient synthesis routes are crucial for drug production. Investigations into streamlined processes and scalable production are ongoing .

- The compound’s structure places it within the class of designer benzodiazepines. These novel psychoactive substances have gained attention due to their recreational use and potential risks. Understanding their pharmacology, toxicity, and legal implications is essential .

Anxiolytic and Sedative Properties

Anticonvulsant Activity

CNS Drug Development

Synthetic Methodology and Scalability

Designer Benzodiazepines

Mechanism of Action

Target of Action

The primary target of 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is the GABA (A) Receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one binds to central benzodiazepine receptors, which interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .

Biochemical Pathways

The compound affects the GABAergic pathway , which is the major inhibitory neurotransmission pathway in the brain . By enhancing the effects of GABA, it increases inhibitory neurotransmission, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects .

Pharmacokinetics

The bioavailability of 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one following oral administration is 90-100%

Result of Action

The molecular and cellular effects of 7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one’s action include enhanced inhibitory neurotransmission, decreased neuronal excitability, and reduced arousal and anxiety . These effects are primarily due to its potentiation of GABA’s effects, leading to increased inhibition of neuronal activity .

Future Directions

properties

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIAQNOAIDLPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(But-3-en-1-yl)cyclopentyl]methanamine](/img/structure/B2549473.png)

![9,9-Difluoro-7-azadispiro[3.0.35.14]nonane](/img/structure/B2549478.png)

![Ethyl 3-[8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2549483.png)

![5-Methyl-7-phenyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549487.png)

![4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2549491.png)

![6-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549492.png)

![{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2549493.png)

![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)